
3-(Azetidin-3-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring fused with an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridazine derivatives with azetidine intermediates under controlled conditions. For instance, the preparation of azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyridazine ring .
科学的研究の応用
3-(Azetidin-3-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-(Azetidin-3-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as a positive allosteric modulator of the mGlu2 receptor, which plays a role in neurotransmission . The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Azetidine: A four-membered nitrogen-containing ring.
Uniqueness
3-(Azetidin-3-yl)pyridazine is unique due to its combination of the pyridazine and azetidine moieties, which imparts distinct chemical and biological properties. This fusion allows for unique interactions with biological targets and offers potential advantages in drug design and development .
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
3-(azetidin-3-yl)pyridazine |
InChI |
InChI=1S/C7H9N3/c1-2-7(10-9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChIキー |
YOMAPICHBJCGTP-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13497289.png)
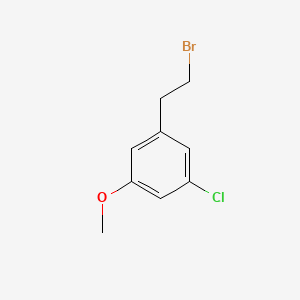

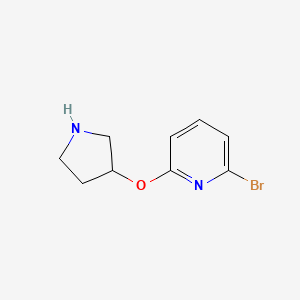
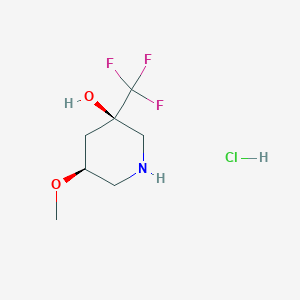
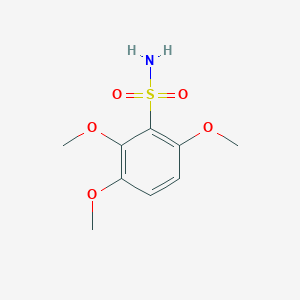
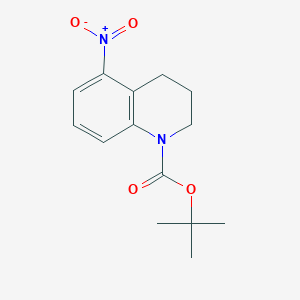
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
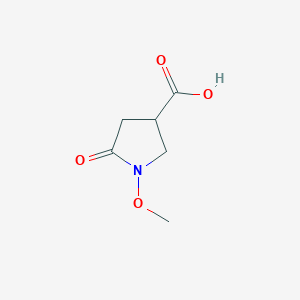
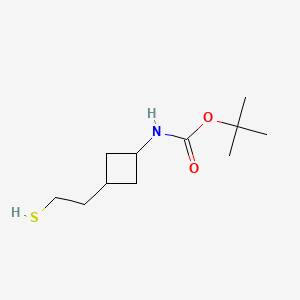
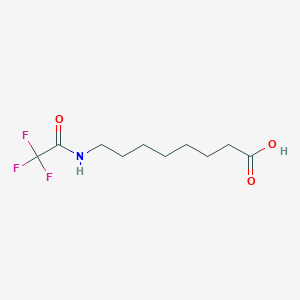
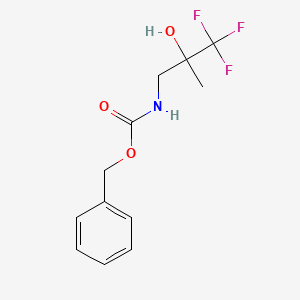

![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
